molecular formula C5H3F3N2OS B15095324 3-((Trifluoromethyl)thio)pyrazin-2(1H)-one

3-((Trifluoromethyl)thio)pyrazin-2(1H)-one

Cat. No.: B15095324
M. Wt: 196.15 g/mol
InChI Key: VQMOGKKSLMAVDH-UHFFFAOYSA-N
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Description

3-((Trifluoromethyl)thio)pyrazin-2(1H)-one is a chemical building block of high interest in pharmaceutical and agrochemical research. The compound features a pyrazin-2(1H)-one scaffold, a privileged structure in medicinal chemistry, functionalized with a (trifluoromethyl)thio group. This group is a potent and increasingly popular bioisostere due to its high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing nature, which can significantly improve a molecule's cell membrane permeability and metabolic stability. Researchers utilize this compound as a key intermediate in constructing more complex molecules, particularly in the synthesis of potential therapeutic agents. Its applications are prominent in developing candidates for anticancer and anti-infective drugs, as similar pyrazine and trifluoromethyl-containing heterocycles have demonstrated potent biological activity in these areas . For instance, recent studies on pyrazine and pyrazole derivatives highlight their efficacy against lung cancer cell lines such as A549 and their role as anti-inflammatory agents . The mechanism of action for derivatives based on this scaffold can vary widely but often involves enzyme inhibition or receptor antagonism, depending on the final structure of the synthesized molecule. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3F3N2OS

Molecular Weight

196.15 g/mol

IUPAC Name

3-(trifluoromethylsulfanyl)-1H-pyrazin-2-one

InChI

InChI=1S/C5H3F3N2OS/c6-5(7,8)12-4-3(11)9-1-2-10-4/h1-2H,(H,9,11)

InChI Key

VQMOGKKSLMAVDH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=O)N1)SC(F)(F)F

Origin of Product

United States

Contextualization Within Pyrazine Derivatives and Trifluoromethylthiolated Compounds

3-((Trifluoromethyl)thio)pyrazin-2(1H)-one is structurally characterized by a pyrazin-2(1H)-one core, a six-membered heterocyclic ring with two nitrogen atoms, substituted with a trifluoromethylthio (-SCF3) group at the 3-position. Pyrazine (B50134) derivatives are known for their wide-ranging biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The pyrazine ring is electron-deficient, which influences its chemical reactivity and makes it a valuable scaffold in medicinal chemistry. mdpi.com

The other key component, the trifluoromethylthio group, has garnered significant attention in drug discovery and materials science. researchgate.netresearchgate.net Its incorporation into organic molecules can profoundly alter their physicochemical and biological properties. nih.gov Compounds containing this moiety are extensively utilized in the development of pharmaceuticals and agrochemicals. researchgate.netx-mol.net The synthesis of trifluoromethylthiolated compounds is a subject of ongoing research, with various methods being developed for the direct or indirect introduction of the -SCF3 group. researchgate.netx-mol.net

The combination of these two structural motifs in this compound suggests a molecule with potentially unique and valuable properties, meriting further investigation.

Historical Perspectives of Research on 3 Trifluoromethyl Thio Pyrazin 2 1h One

While specific research focused exclusively on 3-((Trifluoromethyl)thio)pyrazin-2(1H)-one is not extensively documented in publicly available literature, its historical context can be inferred from the development of related fields. The study of pyrazine (B50134) chemistry has a long history, with continuous exploration of its derivatives for various applications. nih.gov

The introduction of fluorine-containing groups into organic molecules, particularly the trifluoromethyl (-CF3) and trifluoromethylthio (-SCF3) groups, is a more recent but rapidly growing area of research. nih.gov The unique properties conferred by these groups have driven significant efforts in synthetic methodology development to facilitate their incorporation into diverse molecular scaffolds. researchgate.netresearchgate.net The synthesis of trifluoromethylated pyrazole (B372694) derivatives, for instance, has been a focus of research due to their broad spectrum of biological activities.

The conceptualization of this compound likely stems from the convergence of these research streams, aiming to leverage the established biological potential of the pyrazine core with the advantageous properties of the trifluoromethylthio group.

Significance of the Trifluoromethylthio Moiety in Contemporary Chemical Biology Research

Established Synthetic Routes to this compound

Established methodologies for constructing complex pyrazinone scaffolds suggest that a practical approach to synthesizing this compound would likely involve a two-stage process: first, the assembly of a pyrazin-2(1H)-one ring bearing a suitable leaving group at the 3-position, followed by the introduction of the trifluoromethylthio moiety.

A highly effective and general method for the preparation of 3,5-dihalogenated 2(1H)-pyrazinones, which can serve as key precursors, was developed by Vekemans et al. nih.govrsc.org This approach, often referred to as Hoornaert's method, utilizes the reaction of α-aminonitriles with oxalyl halides. nih.govrsc.org This method provides a direct entry to 3-halo-2(1H)-pyrazinones, which are ideal substrates for subsequent nucleophilic substitution reactions.

Once the 3-halopyrazinone precursor is obtained, the trifluoromethylthio group can be introduced. This is typically achieved through a nucleophilic substitution reaction where the halide is displaced by a trifluoromethylthiolate anion (SCF3⁻). Various reagents can serve as the source for this nucleophile, with silver(I) trifluoromethanethiolate (AgSCF3) being a common and effective choice due to its stability and commercial availability. nih.govbeilstein-journals.org

Key Precursors and Reaction Conditions in this compound Synthesis

The proposed synthesis relies on a sequence of reactions, each with its own set of precursors and optimal conditions. The initial step involves the formation of the pyrazinone ring, followed by the crucial trifluoromethylthiolation step.

For the synthesis of the key intermediate, 3-chloro-2(1H)-pyrazinone, the following precursors and conditions are typically employed, based on analogous syntheses of 3,5-dihalopyrazinones: nih.gov

Precursors : An α-aminonitrile (such as aminoacetonitrile) and an excess of oxalyl chloride.

Reaction Conditions : The reaction is generally carried out in an inert solvent like toluene. It often requires heating to facilitate the cyclization and subsequent halogenation steps. The procedure allows for the synthesis of multigram quantities of the dihalogenated pyrazinone. nih.gov

For the subsequent trifluoromethylthiolation of the 3-chloropyrazinone intermediate:

Precursors : 3-Chloro-2(1H)-pyrazinone and a nucleophilic trifluoromethylthiolating agent, such as AgSCF3.

Reaction Conditions : This nucleophilic aromatic substitution would likely be performed in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN). The reaction may require elevated temperatures to proceed at a reasonable rate.

Below is an interactive data table summarizing the key reaction components.

Reaction StageKey PrecursorsTypical SolventsGeneral Conditions
Pyrazinone Ring Formationα-Aminonitrile, Oxalyl ChlorideTolueneHeating, Inert Atmosphere
Trifluoromethylthiolation3-Chloro-2(1H)-pyrazinone, AgSCF3DMF, AcetonitrileElevated Temperature

Reaction Mechanisms in the Formation of this compound

The formation of the target compound can be understood through a two-part mechanistic pathway.

Part 1: Formation of the 3,5-Dichloro-2(1H)-pyrazinone Intermediate

The mechanism for the Hoornaert synthesis of 3,5-dihalo-2(1H)-pyrazinones involves several key steps: nih.gov

Acylation : The α-aminonitrile is first acylated by oxalyl chloride to form an oxamoyl chloride intermediate.

Cyclization : The addition of hydrogen halide (HX) to the nitrile group, followed by tautomerization to an enamine, facilitates a cyclization event to form a pyrazine-2,3-dione intermediate.

Halogenation : This cyclic intermediate then reacts with an excess of oxalyl chloride, which acts as a halogenating agent, to introduce the chlorine atom at the 3-position, accompanied by the release of CO2 and CO.

Part 2: Nucleophilic Aromatic Substitution

The second part of the synthesis involves the substitution of the chlorine atom at the 3-position with the trifluoromethylthio group. This proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrazinone ring, being electron-deficient, is activated towards nucleophilic attack. The trifluoromethanethiolate anion (SCF3⁻), generated from AgSCF3, acts as the nucleophile, attacking the carbon atom bearing the chlorine. This leads to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the final product, this compound.

Development of Novel Synthetic Approaches for Pyrazinone Scaffolds Bearing Trifluoromethylthio Groups

Recent advancements in organic synthesis have opened up new avenues for the construction of complex molecules like this compound. These novel approaches often offer improved efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Metal-Catalyzed Transformations for this compound Synthesis

Metal catalysis provides powerful tools for forming carbon-sulfur bonds. For the synthesis of the target compound, a plausible approach would be a transition metal-catalyzed cross-coupling reaction between a 3-halopyrazinone and a trifluoromethylthiolating reagent. Copper and palladium are the most common metals used for such transformations. beilstein-journals.org For instance, a copper-catalyzed coupling of 3-bromo-2(1H)-pyrazinone with a nucleophilic SCF3 source could be a viable route.

Furthermore, direct C-H trifluoromethylthiolation has emerged as a highly attractive strategy, as it avoids the need for pre-functionalized starting materials. While the direct C-H functionalization of the pyrazinone ring at the 3-position could be challenging due to regioselectivity issues, this remains an active area of research. An analogous transformation has been reported for the bismuth(III)-promoted trifluoromethylthiolation of pyrazolin-5-ones, where BiCl3 activates an electrophilic SCF3 source, PhNHSCF3, to react with the enolate of the pyrazolinone. nih.gov This suggests that Lewis acid catalysis could be a promising strategy for the trifluoromethylthiolation of pyrazinones.

Catalytic ApproachMetal CatalystPotential SubstratesSCF3 SourceReference Principle
Cross-CouplingCopper (Cu), Palladium (Pd)3-Halo-2(1H)-pyrazinoneNucleophilic (e.g., CuSCF3)General C-S cross-coupling reactions. beilstein-journals.org
Lewis Acid CatalysisBismuth (Bi)2(1H)-PyrazinoneElectrophilic (e.g., PhNHSCF3)Bismuth-promoted trifluoromethylthiolation of pyrazolin-5-ones. nih.gov

Organocatalytic Strategies in the Synthesis of this compound

Organocatalysis offers a metal-free alternative for constructing chiral molecules and performing various transformations under mild conditions. In the context of synthesizing the target compound, an organocatalytic approach could be envisioned for the asymmetric trifluoromethylthiolation of a pyrazinone precursor, leading to chiral, non-racemic products if a prochiral center is present.

For example, research has shown the successful enantioselective trifluoromethylthiolation of 4-substituted pyrazolones using amide-based phase-transfer catalysts. researchgate.net This demonstrates the potential of chiral organocatalysts to control the stereochemistry of C-S bond formation in related heterocyclic systems. A similar strategy could potentially be adapted for the trifluoromethylthiolation of a suitably substituted pyrazinone. The development of organocatalytic methods for the direct thiolation of C-H bonds is also an area of growing interest. rsc.org

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of the pyrazinone core of the target molecule. For instance, the use of deep eutectic solvents (DESs) has been reported as a green and simple way to obtain 2(1H)-pyrazinones. semanticscholar.org These solvents are often biodegradable, have low toxicity, and can be recycled.

Methodologies for Derivatization and Functionalization of the Pyrazinone Core in this compound

The inherent reactivity of the pyrazinone ring system in this compound allows for various modifications to introduce molecular diversity. These functionalization strategies can be broadly categorized into modifications of the pyrazinone ring itself and the introduction of additional functionalities at various positions.

Strategies for Modifying the Pyrazinone Ring System of this compound

Modifications of the pyrazinone ring often target the nitrogen atom at the 1-position (N-1) and the carbon atoms at the 5- and 6-positions (C-5 and C-6). These transformations are crucial for exploring the structure-activity relationships of this class of compounds.

The secondary amine functionality at the N-1 position of the pyrazinone ring is a prime site for substitution. Alkylation and arylation reactions at this position are common strategies to introduce a wide range of substituents.

N-Alkylation: The N-H proton of the pyrazinone ring can be readily deprotonated by a suitable base, followed by reaction with an alkyl halide to yield the N-alkylated product. Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). The choice of solvent and temperature can influence the reaction efficiency.

A general scheme for N-alkylation is presented below:

Table 1: Illustrative Conditions for N-Alkylation of Pyrazinone Analogs

EntryAlkylating AgentBaseSolventTemperature (°C)Yield (%)
1Methyl iodideCs2CO3Acetonitrile25High
2Isopropyl iodideAg2CO3Hexane/Benzene90High
3Benzyl bromideNaHDMF0 to rtGood

N-Arylation: The introduction of an aryl group at the N-1 position is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of the pyrazinone with an aryl halide in the presence of a palladium or copper catalyst, a suitable ligand, and a base.

Functionalization at the C-5 and C-6 positions of the pyrazinone ring often requires the presence of a suitable leaving group, such as a halogen atom. If the synthesis of this compound starts from a di-halogenated pyrazinone precursor, the remaining halogen (e.g., at C-5) can serve as a handle for further modifications.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for introducing carbon-carbon bonds at these positions. For instance, a 5-bromo-3-((trifluoromethyl)thio)pyrazin-2(1H)-one intermediate could be coupled with a variety of boronic acids, terminal alkynes, or alkenes to introduce diverse substituents.

Table 2: Potential Cross-Coupling Reactions on a Halogenated Pyrazinone Core

ReactionCoupling PartnerCatalyst System (Example)Product Type
Suzuki-MiyauraAryl/heteroaryl boronic acidPd(PPh3)4, K2CO3Aryl/heteroaryl substituted pyrazinone
SonogashiraTerminal alkynePdCl2(PPh3)2, CuI, Et3NAlkynyl substituted pyrazinone
HeckAlkenePd(OAc)2, P(o-tolyl)3, Et3NAlkenyl substituted pyrazinone

Introduction of Additional Functionalities onto this compound

Beyond direct modification of the pyrazinone core, additional functional groups can be introduced onto substituents that have been appended to the ring. This multi-step approach allows for the synthesis of highly complex and diverse molecules.

For example, if an aryl group is introduced at the N-1 position via a Suzuki-Miyaura coupling, this aryl ring can be further functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, provided the existing substituents are compatible with the reaction conditions. Similarly, a substituent introduced at the C-5 or C-6 position containing a reactive functional group (e.g., an ester or a protected amine) can be further elaborated in subsequent synthetic steps.

The strategic combination of these derivatization and functionalization methodologies provides a versatile platform for the synthesis of a broad library of this compound analogues, enabling detailed exploration of their potential applications.

Elucidation of Molecular Targets for this compound

Detailed studies identifying the specific molecular targets of this compound are not presently available in the scientific literature. Research into the broader class of pyrazin-2(1H)-ones has suggested potential for interaction with various biological targets, but these findings are not specific to the compound .

Identification of Protein-Compound Interactions with this compound

There are no specific studies that have identified or characterized the direct protein interactions of this compound. General studies on pyrazine-based compounds indicate that the pyrazine (B50134) ring can participate in various non-covalent interactions with protein residues, including hydrogen bonding and π-stacking. nih.govresearchgate.net The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the aromatic ring itself can engage in π-π or cation-π interactions with the side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net However, without experimental evidence such as co-crystallization studies or biophysical binding assays for this compound, its specific protein partners remain unknown.

Enzymatic Modulation by this compound

Data on the specific enzymatic modulation by this compound is not available. While some heterocyclic compounds containing sulfur and fluorine atoms have been shown to inhibit various enzymes, including proteases and kinases, there is no published research demonstrating such activity for this particular pyrazinone derivative.

Receptor Binding Profiles of this compound

A specific receptor binding profile for this compound has not been published. A study on a novel class of pyrazin-2(1H)-ones identified them as selective A3 adenosine (B11128) receptor antagonists. nih.gov This suggests that the pyrazinone scaffold can be a basis for receptor-ligand interactions. However, this study did not include this compound, and it is therefore not possible to extrapolate these findings to the compound of interest.

Cellular Pathways Influenced by this compound

In the absence of identified molecular targets, the cellular pathways influenced by this compound have not been elucidated. Understanding how a compound affects cellular signaling and gene expression is contingent on first identifying its direct molecular interactions.

Signal Transduction Cascades Affected by this compound

There is no information available in the scientific literature regarding the effects of this compound on any signal transduction cascades.

Gene Expression Modulation by this compound

No studies have been published that investigate the impact of this compound on gene expression.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the biological activities of the chemical compound This compound .

Therefore, it is not possible to provide a detailed, evidence-based article on the apoptotic and necrotic pathway engagement, in vitro biological system responses, or investigational animal model studies for this specific molecule as requested by the outlined structure.

General research exists on related chemical structures, such as pyrazinone derivatives and compounds containing trifluoromethyl groups, which have been investigated for various biological activities including receptor antagonism and the induction of apoptosis. nih.govnih.gov However, these findings are not specific to this compound and cannot be extrapolated to describe its unique mechanistic properties without direct experimental evidence.

An article conforming to the requested detailed outline would require specific data from cell line-based assays, enzyme inhibition studies, receptor binding assays, and pharmacodynamic markers from animal models, none of which are available for this particular compound in the public domain. To maintain scientific accuracy and adhere to the strict focus on the specified compound, the requested article cannot be generated.

Investigational Animal Model Studies for Mechanism of Action of this compound

Target Engagement Studies of this compound in Vivo

No studies detailing the in vivo target engagement of this compound were identified.

Mechanistic Insights from Preclinical Disease Models Involving this compound

No publications detailing the use or mechanistic investigation of this compound in any preclinical disease models were found.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Trifluoromethyl Thio Pyrazin 2 1h One Derivatives

Systematic Modification of the Pyrazinone Core and its Impact on Biological Activity

A systematic investigation into modifying the pyrazinone core of 3-((trifluoromethyl)thio)pyrazin-2(1H)-one would be a critical first step in elucidating its SAR. Such studies are fundamental to understanding how changes in the heterocyclic ring influence biological activity.

Positional Isomerism and Substituent Effects on this compound Activity

Currently, there is no available data on the synthesis and biological evaluation of positional isomers of this compound. Research in this area would involve moving the trifluoromethylthio group to other available positions on the pyrazinone ring and assessing the resulting changes in activity. Furthermore, the introduction of various substituents (e.g., alkyl, aryl, halogen, hydroxyl) at different positions of the pyrazinone core would be essential to map out the electronic and steric requirements for optimal biological effect.

Role of the Trifluoromethylthio Moiety in Modulating Biological Activity and Selectivity of this compound

The trifluoromethylthio (SCF3) group is known for its unique electronic properties and lipophilicity, which can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. Understanding its specific role in this compound is crucial.

Bioisosteric Replacements of the Trifluoromethylthio Group in this compound Derivatives

Bioisosteric replacement is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. While the trifluoromethyl (CF3) group is a well-studied bioisostere for various functional groups, the trifluoromethylthio (SCF3) group is less commonly explored. A thorough SAR study would involve replacing the SCF3 group with other moieties of similar size or electronic character (e.g., trifluoromethoxy (OCF3), pentafluorosulfanyl (SF5), or smaller alkylthio groups) to probe the importance of the sulfur atom and the trifluoromethyl group for biological activity. No such studies have been published for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel analogues and guiding further synthesis. The development of a robust QSAR model for this compound analogues would require a dataset of compounds with experimentally determined biological activities. As no such dataset is currently available in the literature, no QSAR models have been developed for this specific class of compounds. General QSAR studies on pyrazine (B50134) derivatives have been conducted, but their applicability to this specific scaffold is undetermined. nih.gov

Descriptor Selection and Model Development for QSAR of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling for this compound derivatives involves the selection of appropriate molecular descriptors and the development of robust statistical models to correlate these descriptors with biological activity. The process is fundamental to predicting the activity of novel compounds and guiding synthetic efforts.

The selection of descriptors is a critical step, aiming to capture the essential structural features that govern the biological activity of the pyrazinone derivatives. These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and frontier orbital energies (HOMO and LUMO). For the this compound scaffold, the electron-withdrawing nature of the trifluoromethyl group and the electronic landscape of the pyrazinone ring are of particular importance.

Steric Descriptors: These describe the size and shape of the molecule. Descriptors like molecular weight, molar volume, and van der Waals surface area are commonly used. Modifications at various positions on the pyrazinone ring will significantly alter these parameters.

Hydrophobic Descriptors: Lipophilicity, often quantified by the partition coefficient (logP), is a key determinant of a drug's pharmacokinetic profile. The trifluoromethylthio group imparts significant lipophilicity to the scaffold.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.

Once a set of relevant descriptors is calculated for a series of this compound derivatives with known biological activities, a mathematical model is developed. Common statistical methods employed include Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), and Artificial Neural Networks (ANN). semanticscholar.org

Table 1: Representative Molecular Descriptors for a Hypothetical Series of this compound Derivatives

CompoundR1-substituentR2-substituentLogPMolecular Weight ( g/mol )Dipole Moment (Debye)Biological Activity (IC50, µM)
1a HH2.5224.183.110.5
1b ClH3.2258.633.55.2
1c CH3H2.9238.213.08.1
1d HF2.7242.173.87.9
1e HOCH32.4254.212.912.3

This table is a representative example to illustrate the types of data used in QSAR studies and does not represent actual experimental values.

Predictive Capabilities of QSAR Models for this compound Derivatives

The ultimate goal of developing a QSAR model is its ability to accurately predict the biological activity of new, untested compounds. The predictive power of a QSAR model for this compound derivatives is rigorously assessed through various validation techniques.

External Validation is considered the most stringent test of a QSAR model's predictive capability. The initial dataset is divided into a training set, used to build the model, and a test set, which is kept aside. The developed model is then used to predict the activities of the compounds in the test set. The correlation between the predicted and experimental activities for the test set provides a measure of the model's real-world predictive power. A high predictive correlation coefficient (R²_pred) is indicative of a reliable model. nih.gov

For instance, a hypothetical QSAR model for a series of this compound derivatives might yield a q² of 0.75 and an R²_pred of 0.82, suggesting that the model has good internal robustness and excellent predictive ability for external compounds. Such models can then be confidently used to screen virtual libraries of novel derivatives, prioritizing the synthesis of compounds with the highest predicted activity.

Fragment-Based Drug Discovery (FBDD) Approaches Leveraging this compound Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. nih.gov The this compound scaffold is well-suited for FBDD due to its relatively low molecular weight and the presence of synthetically tractable vectors for chemical elaboration. nih.gov

In an FBDD campaign, a library of small molecules, or "fragments," is screened for weak binding to a biological target. The this compound core can serve as an excellent starting fragment. Its binding mode to the target protein can be determined using biophysical techniques such as X-ray crystallography or NMR spectroscopy.

Once a fragment hit is identified and its binding pose is elucidated, the process of fragment evolution begins. This can proceed through several strategies:

Fragment Growing: This involves adding functional groups to the fragment to make additional interactions with the target, thereby increasing affinity. For the this compound scaffold, synthetic modifications can be readily made at the nitrogen atoms and any available positions on the pyrazinone ring.

Fragment Linking: If two different fragments are found to bind in adjacent pockets of the target, they can be linked together to create a larger, more potent molecule. The this compound moiety could be one of these fragments.

Fragment Merging: This strategy involves combining the structural features of two or more overlapping fragments into a single, novel molecule with improved binding affinity.

The trifluoromethyl and thioether groups on the this compound scaffold can play a crucial role in directing its initial binding and providing vectors for optimization. The trifluoromethyl group can engage in specific interactions, such as halogen bonding or hydrophobic interactions, while the thioether can be a site for further chemical modification.

Computational Chemistry and Molecular Modeling Applications for 3 Trifluoromethyl Thio Pyrazin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity of 3-((Trifluoromethyl)thio)pyrazin-2(1H)-one

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. superfri.orgmdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing deep insights into its stability and chemical behavior. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical for predicting a molecule's reactivity. libretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to electrophilic attack. Conversely, the LUMO is the innermost empty orbital that can accept electrons, indicating regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive. researchgate.net For this compound, FMO analysis would map the electron density of the HOMO and LUMO across the pyrazinone ring and its trifluoromethylthio substituent to identify reactive sites.

Table 1: Hypothetical Frontier Molecular Orbital Properties (Note: This data is illustrative for a typical heterocyclic compound and not based on actual calculations for this compound.)

ParameterValue (eV)Implication
HOMO Energy-6.5Electron-donating capability
LUMO Energy-1.8Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.7High kinetic stability

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound. Time-dependent DFT (TD-DFT) is commonly used to simulate Ultraviolet-Visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions, primarily the HOMO to LUMO transition. youtube.com Furthermore, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated to help identify functional groups and characterize the molecule's vibrational modes. mdpi.com These theoretical spectra provide a benchmark for comparison with experimental data.

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. amazonaws.comnih.gov This method is central to structure-based drug design, helping to identify potential drug candidates by predicting their binding mode and affinity within the active site of a biological target. researchgate.net

Docking algorithms systematically sample numerous orientations and conformations of the ligand within the protein's binding pocket. ugm.ac.id Each of these "poses" is evaluated by a scoring function that estimates the binding free energy, often reported as a binding affinity (e.g., in kcal/mol). arxiv.org A more negative score typically indicates a more favorable binding interaction. For this compound, this process would involve docking it against the active sites of relevant protein targets, such as kinases or other enzymes implicated in disease, to predict its potential as an inhibitor. nih.govnih.gov

Beyond predicting the binding pose, docking analysis provides detailed information about the non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. physchemres.org Visualizing the docked pose allows researchers to identify key amino acid residues in the protein's active site that form crucial bonds with the ligand. This analysis is vital for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective analogs. mdpi.com

Table 2: Hypothetical Ligand-Protein Interactions from Docking (Note: This data is illustrative and not based on an actual docking study of this compound.)

Interaction TypeLigand Atom/GroupProtein ResidueDistance (Å)
Hydrogen BondPyrazinone OxygenLYS 4942.1
Hydrogen BondPyrazinone N-HTHR 2782.5
HydrophobicTrifluoromethyl GroupILE 2673.8
Pi-SulfurThioether SulfurPHE 2824.1

Molecular Dynamics (MD) Simulations of this compound and Target Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.net MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.govdtic.mil

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions). The simulation, typically run for nanoseconds to microseconds, would reveal the flexibility of the ligand in the binding pocket and the stability of its key interactions with amino acid residues. nih.gov Analysis of the MD trajectory can confirm whether the initial binding pose is stable or if the ligand shifts to a more favorable conformation, thus providing a more accurate assessment of its potential as a drug candidate. researchgate.net

Conformational Dynamics of this compound in Solution

Understanding the conformational dynamics of a molecule in solution is critical, as these dynamics dictate its shape, reactivity, and ability to bind to a biological target. For this compound, molecular dynamics (MD) simulations are employed to explore its conformational landscape in an aqueous environment. These simulations model the motion of every atom over time, revealing the molecule's flexibility and preferred shapes (conformers).

By analyzing the simulation trajectories, researchers can determine the population of each major conformer at equilibrium. This information is crucial for understanding which shape is most likely to be biologically active. The table below illustrates hypothetical data from a conformational analysis, showing the relative energies and populations of different conformers defined by a key dihedral angle.

Conformational StateDihedral Angle (C-S-C-F)Relative Energy (kcal/mol)Population (%) in Water
Conformer A60° (gauche)0.0065
Conformer B180° (anti)0.8530
Conformer C-60° (gauche)0.255

This interactive table presents hypothetical data to illustrate the typical output of a conformational dynamics study.

Stability and Flexibility of this compound-Target Complexes

Once a potential biological target is identified, MD simulations are essential for evaluating the stability and dynamics of the ligand-protein complex. nih.govmdpi.com A simulation is initiated with the this compound molecule "docked" into the active site of the target protein. The system's trajectory over tens to hundreds of nanoseconds provides insights into the durability of the binding interaction.

Key metrics used to assess the stability of the complex include:

Root Mean Square Deviation (RMSD): This metric tracks the displacement of the ligand and protein backbone atoms over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of individual amino acid residues in the protein. Residues that show reduced fluctuation upon ligand binding are often key to the interaction.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding affinity. These calculations dissect the total binding energy into contributions from different forces, such as van der Waals, electrostatic, and solvation energies, offering a detailed picture of the driving forces behind the interaction.

Analysis of the simulation also identifies specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that maintain the complex. For pyrazinone derivatives, interactions with aromatic residues like phenylalanine are often crucial. researchgate.net The trifluoromethylthio group can form unique non-covalent interactions, further stabilizing the complex.

MetricValueInterpretation
Ligand RMSD (Å)1.2 ± 0.3Stable binding within the active site.
Binding Free Energy (kcal/mol)-9.5Favorable and strong binding affinity predicted.
Key H-Bonding ResiduesGLU-121, ASP-186Specific hydrogen bonds anchor the ligand.
Key Hydrophobic ResiduesPHE-105, LEU-150Hydrophobic interactions contribute to stability.

This table provides illustrative data from a hypothetical MD simulation of the compound bound to a protein target.

De Novo Design and Virtual Screening Based on this compound Scaffold

The this compound structure serves as an excellent starting point, or "scaffold," for the discovery of new therapeutic agents. Computational techniques like virtual screening and de novo design leverage this scaffold to identify or create novel compounds with potentially improved activity, selectivity, and pharmacokinetic properties. mdpi.com These methods can be broadly categorized as ligand-based or structure-based, depending on whether the starting information is a known active molecule or the three-dimensional structure of the biological target. nih.govyoutube.com

Ligand-Based Virtual Screening Methodologies for this compound Analogues

When the structure of the biological target is unknown but an active molecule like this compound exists, ligand-based virtual screening (LBVS) is the preferred approach. nih.gov This method relies on the principle that molecules with similar structures are likely to have similar biological activities.

One powerful LBVS technique is pharmacophore modeling . A pharmacophore is an abstract 3D representation of the essential features required for biological activity. For the parent compound, a pharmacophore model would include features such as:

Hydrogen bond donors (e.g., the N-H group on the pyrazinone ring).

Hydrogen bond acceptors (e.g., the carbonyl oxygen and ring nitrogens).

A hydrophobic/electron-withdrawing feature representing the trifluoromethylthio group.

This 3D pharmacophore model is then used as a query to rapidly screen large databases containing millions of chemical compounds. Molecules from the database that can spatially match these features are identified as "hits" and prioritized for further investigation. Another related technique, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) , builds a statistical model correlating the 3D properties of a series of known analogues with their biological activity, which can then be used to predict the activity of new, unsynthesized compounds. researchgate.net

Pharmacophore FeatureLocationType
Feature 1N1-HHydrogen Bond Donor
Feature 2C2=OHydrogen Bond Acceptor
Feature 3N4Hydrogen Bond Acceptor
Feature 4SCF3 GroupHydrophobic / Negative Ionizable

This table outlines a hypothetical pharmacophore model derived from the this compound scaffold.

Structure-Based Virtual Screening of Pyrazinone Analogues Derived from this compound

When the 3D structure of the target protein is available, structure-based virtual screening (SBVS) becomes a powerful tool. mdpi.comnih.gov This approach, primarily involving molecular docking , simulates how a library of candidate molecules might bind to the target's active site. fiu.edunih.gov

In a typical SBVS workflow, a virtual library of pyrazinone analogues, derived by modifying the core this compound scaffold, is generated. Each analogue is then computationally placed into the binding site of the target protein in various orientations and conformations. A scoring function estimates the binding affinity for each pose, ranking the compounds based on their predicted ability to bind favorably.

The top-scoring compounds are then visually inspected to analyze their predicted binding modes. The goal is to identify molecules that form key interactions (e.g., hydrogen bonds, hydrophobic packing) with critical residues in the active site. This process not only identifies promising new compounds but also provides a structural hypothesis for their activity, which can guide subsequent lead optimization efforts. plos.org

Compound IDDocking Score (kcal/mol)Key Predicted Interactions
ZINC05885218-10.2H-bond with GLU-121; Pi-stacking with PHE-105
ZINC08652441-9.8H-bond with ASP-186; Hydrophobic contact with LEU-150
ZINC73096248-9.7H-bond with GLU-121; Salt bridge with LYS-67
Parent Scaffold-8.9H-bond with ASP-186; Hydrophobic contact with PHE-105

This interactive table shows hypothetical results from a structure-based virtual screen of a database for compounds similar to the parent scaffold. Compound IDs are illustrative examples from public databases. researchgate.net

Research Applications and Broader Scientific Context of 3 Trifluoromethyl Thio Pyrazin 2 1h One

3-((Trifluoromethyl)thio)pyrazin-2(1H)-one as a Chemical Probe for Biological Systems

A chemical probe is a small molecule designed to interact with a specific biological target, enabling the study of that target's function within a cellular or organismal context. The structural features of this compound suggest its potential utility as such a tool, particularly in the realms of target validation and phenotypic screening. While specific studies employing this exact molecule as a probe are not extensively documented, its constituent parts provide a strong rationale for its application. For instance, the related benzonaphthyridinone scaffold in the compound Torin1 has been demonstrated as a useful probe for studying mTOR-dependent phenomena. scispace.commit.edu

Target validation is the process of demonstrating that a specific biological molecule (e.g., an enzyme or receptor) is directly involved in a disease process and is therefore a suitable target for therapeutic intervention. Chemical probes are essential in this process. The potential of this compound in this area stems from the properties of its pyrazinone core and trifluoromethylthio group.

The pyrazinone ring system is a well-established "privileged scaffold" found in numerous biologically active compounds. nih.gov This scaffold's ability to engage in various non-covalent interactions makes it a versatile starting point for designing ligands that can bind to diverse biological targets. The strategic incorporation of the trifluoromethylthio (SCF3) group can then confer properties that are highly advantageous for a chemical probe. This group is known to significantly increase a molecule's lipophilicity and metabolic stability. researchgate.netacs.org Enhanced lipophilicity can improve the compound's ability to cross cell membranes and reach intracellular targets, while greater metabolic stability ensures that the observed biological effect is due to the compound itself and not its breakdown products.

Therefore, in a target validation campaign, this compound or its derivatives could be synthesized as part of a focused library to assess their interaction with a hypothesized disease target. Evidence of high-potency binding or functional modulation would provide crucial evidence to validate the target for a full-scale drug discovery program.

Phenotypic screening is an approach in drug discovery where compounds are tested for their ability to produce a desired change in the phenotype of a cell or organism, without a preconceived bias about the molecular target. mdpi.com This method has seen a resurgence as it can uncover novel biological mechanisms and first-in-class medicines.

For a compound to be effective in a phenotypic screen, it must be able to enter the biological system (e.g., a cell) and remain stable long enough to exert an effect. The trifluoromethylthio group in this compound is particularly valuable in this context. Its ability to improve membrane permeability ensures that the compound can effectively access the cellular machinery. acs.orgenamine.net Furthermore, its resistance to metabolic degradation helps to maintain a sufficient concentration over the course of the assay. researchgate.net The pyrazinone core provides a rigid, three-dimensional structure that can present its substituents in a well-defined spatial orientation, increasing the chances of a specific and potent interaction with a cellular component. acs.org Libraries of compounds based on this and similar nitrogen heterocycles are frequently used in cell-based screening campaigns to identify new antiproliferative or antimicrobial agents. researchgate.netmdpi.com

Scaffold Exploration and Lead Generation in Medicinal Chemistry Research

The structure of this compound is a prime example of how medicinal chemists combine established scaffolds with powerful functional groups to generate novel chemical entities for lead generation.

The 2(1H)-pyrazinone scaffold is a key building block in drug design and medicinal chemistry. nih.gov It is a nitrogen-containing heterocycle found in a range of natural products and serves as the core of numerous synthetic molecules with a broad spectrum of biological activities, including kinase inhibition, protease inhibition, and antimicrobial effects. nih.gov The diverse biological roles of pyrazine (B50134) derivatives have established them as important candidates for the development of new therapeutic agents. nih.gov The structural rigidity and defined substitution vectors of the pyrazinone ring allow for systematic exploration of the surrounding chemical space, a process known as structure-activity relationship (SAR) studies, which is fundamental to optimizing a lead compound.

The trifluoromethylthio (SCF3) group is a modern and powerful functional group used by medicinal chemists to fine-tune the properties of drug candidates. nih.gov Its inclusion is a strategic decision aimed at improving a molecule's pharmacokinetic profile. The SCF3 group is one of the most lipophilic functional groups, having a higher Hansch-Leo lipophilicity parameter (π = 1.44) than the more common trifluoromethyl (CF3) group (π = 0.88). iris-biotech.de

This high lipophilicity is a key factor in enhancing a drug's ability to cross biological membranes, which can lead to improved absorption and bioavailability. researchgate.netenamine.net Furthermore, the SCF3 group is strongly electron-withdrawing, which can protect adjacent parts of the molecule from oxidative metabolism, thereby increasing its metabolic stability and half-life in the body. researchgate.netiris-biotech.de The introduction of this group can thus transform a biologically active compound with poor drug-like properties into a viable clinical candidate. acs.org

Table 1: Physicochemical and Pharmacokinetic Contributions of Key Structural Moieties

Structural Moiety Key Properties and Rationale for Inclusion in Drug Design
Pyrazinone Scaffold A "privileged" heterocyclic core found in many bioactive molecules. Provides a rigid, three-dimensional framework for the precise spatial orientation of substituents. Acts as a versatile template for engaging with diverse biological targets through various non-covalent interactions. nih.gov

| Trifluoromethylthio (SCF3) Group | Possesses exceptionally high lipophilicity (Hansch parameter π = 1.44), which enhances membrane permeability and bioavailability. enamine.netiris-biotech.de Acts as a strong electron-withdrawing group, which can increase metabolic stability by shielding the molecule from oxidative degradation. researchgate.net Can be used as a bioisostere to modulate electronic and steric properties of a lead compound. |

Advanced Analytical Methodologies for Research Purity of this compound

High-Performance Liquid Chromatography (HPLC) is a standard technique for purity assessment. enovatia.com When coupled with a UV detector, it can separate the main compound from by-products, starting materials, and degradants. However, the response of a UV detector can vary significantly between different compounds, potentially leading to an inaccurate quantification of impurities. enovatia.com

Quantitative NMR (qNMR) spectroscopy has emerged as a powerful and increasingly accepted primary method for purity determination. nih.gov Unlike HPLC, the NMR signal is directly proportional to the number of nuclei, making it a more universal detection method. nih.gov Absolute qNMR can accurately determine the purity of a sample and simultaneously identify and quantify residual solvents or water without the need for specific reference standards for each impurity. nih.gov For this compound, both ¹H NMR and ¹⁹F NMR would be exceptionally useful. ¹⁹F NMR is particularly advantageous due to its high sensitivity, wide chemical shift range, and the low natural abundance of ¹⁹F, which results in a clean baseline with virtually no background signals, making it ideal for analyzing fluorinated compounds. iris-biotech.deacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is another essential tool. It confirms the identity of the synthesized compound by providing its molecular weight and can be used to identify the molecular weights of impurities separated by the liquid chromatography system. nih.govnih.gov

Table 2: Orthogonal Analytical Methods for Purity Determination

Analytical Method Principle and Application for Purity Analysis
HPLC Separates components of a mixture based on their differential partitioning between a stationary and mobile phase. Used for initial purity assessment and detection of non-volatile impurities. enovatia.com
LC-MS Combines the separation power of HPLC with the detection capabilities of mass spectrometry. Confirms the molecular weight of the target compound and helps identify the mass of unknown impurities. nih.govnih.gov
¹H qNMR A primary analytical method that provides structural confirmation and quantitative purity assessment by integrating signals relative to a certified internal standard. Detects and quantifies proton-containing impurities, including residual solvents. nih.gov

| ¹⁹F NMR | A highly sensitive technique specific for fluorine-containing compounds. Provides an unambiguous signal for the SCF3 group, offering a very clean and accurate way to assess purity with respect to other fluorinated impurities. iris-biotech.deacs.org |

Advanced Spectroscopic Characterization Techniques (Theoretical Aspects)

The structural elucidation of this compound in a research context relies on a suite of advanced spectroscopic techniques. Theoretical approaches, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic data, providing a powerful complement to experimental results. researchgate.netchemrxiv.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated using computational methods. mdpi.comnih.gov These predictions are based on the magnetic shielding environment of each nucleus, which is influenced by the electron density and the spatial arrangement of neighboring atoms. For instance, the protons on the pyrazinone ring are expected to exhibit distinct chemical shifts due to the influence of the adjacent carbonyl, thioether, and trifluoromethyl groups. Similarly, the carbon atoms of the heterocyclic ring and the trifluoromethyl group will have characteristic ¹³C NMR signals. researchgate.net Computational models can also predict coupling constants between neighboring nuclei, providing further insight into the compound's connectivity.

Mass Spectrometry (MS): Theoretical mass spectrometry involves the computational prediction of fragmentation patterns of this compound upon ionization. nih.govnih.gov By calculating the energies of different fragmentation pathways, it is possible to predict the masses of the most likely fragment ions that would be observed in an experimental mass spectrum. This information is invaluable for confirming the molecular weight and for piecing together the structure of the molecule from its fragments. High-resolution mass spectrometry predictions can also help in determining the elemental composition of the parent ion and its fragments with high accuracy. semanticscholar.orgstanford.edu

A summary of theoretically predictable spectroscopic data is presented in the table below.

Spectroscopic TechniquePredicted ParameterStructural Information Obtained
¹H NMRChemical Shifts, Coupling ConstantsElectronic environment and connectivity of protons.
¹³C NMRChemical ShiftsCarbon skeleton and electronic environment of carbons.
Mass SpectrometryMolecular Ion Peak, Fragmentation PatternsMolecular weight and structural fragments.
Infrared SpectroscopyVibrational FrequenciesPresence of specific functional groups (e.g., C=O, C-F).

Chromatographic Separation Methods for Research Purity of this compound

Ensuring the purity of this compound is critical for its application in research. Chromatographic techniques are the primary methods employed for both the purification and the assessment of purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of organic compounds. sielc.comnih.gov For this compound, a reversed-phase HPLC method would likely be effective. In this approach, a nonpolar stationary phase (such as C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The high efficiency of HPLC allows for the separation of closely related compounds, ensuring a high degree of purity. sielc.com

Column Chromatography: For larger-scale purification, column chromatography is a common and effective method. nih.govresearchgate.netareeo.ac.ir A suitable stationary phase, such as silica (B1680970) gel, would be packed into a column. The crude this compound sample is then loaded onto the column and eluted with a solvent system of appropriate polarity. The polarity of the eluent can be gradually increased (gradient elution) to separate the target compound from impurities with different polarities. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Chiral Chromatography: If this compound were to exist as enantiomers (which is not the case for this specific achiral molecule, but relevant for chiral derivatives), chiral chromatography would be necessary for their separation. researchgate.netnih.govnih.govwvu.edu This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation.

The following table summarizes the chromatographic methods applicable for ensuring the research purity of this compound.

Chromatographic MethodStationary Phase ExampleMobile Phase ExamplePurpose
Reversed-Phase HPLCC18-bonded silicaWater/Acetonitrile gradientPurity assessment and small-scale purification.
Column ChromatographySilica gelHexane/Ethyl acetate (B1210297) gradientLarge-scale purification.

Contribution of this compound Research to Chemical Biology Concepts

Research into this compound and related structures contributes to several key concepts in chemical biology, primarily through the exploration of its potential as a bioactive molecule and a tool for studying biological systems.

The pyrazinone scaffold is a recognized privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities. nih.govrsc.orgresearchgate.net Many pyrazinone derivatives have been identified as inhibitors of various enzymes, particularly kinases. researchgate.netnih.gov Kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer. The study of pyrazinone-based compounds, including this compound, can therefore contribute to the development of novel enzyme inhibitors and chemical probes to investigate kinase signaling pathways.

The incorporation of the trifluoromethylthio (-SCF₃) group is a significant aspect of its contribution to chemical biology. This functional group is known to enhance the metabolic stability and lipophilicity of molecules. researchgate.netacs.orgmdpi.comscilit.com Increased metabolic stability can lead to a longer biological half-life, a desirable property for therapeutic agents. Enhanced lipophilicity can improve a molecule's ability to cross cell membranes and reach its intracellular target. researchgate.net By studying the biological effects of this compound, researchers can gain a deeper understanding of how the trifluoromethylthio group modulates the pharmacokinetic and pharmacodynamic properties of a pyrazinone scaffold. This knowledge is valuable for the rational design of more effective and specific chemical probes and drug candidates.

The following table outlines the key contributions of research on this compound to chemical biology concepts.

Feature of the CompoundChemical Biology ConceptContribution
Pyrazinone ScaffoldPrivileged Structures, Enzyme InhibitionDevelopment of novel kinase inhibitors and chemical probes for studying cell signaling. researchgate.net
Trifluoromethylthio GroupMetabolic Stability, LipophilicityUnderstanding the role of fluorine-containing groups in modulating drug-like properties. researchgate.netmdpi.com
Overall MoleculeStructure-Activity Relationships (SAR)Elucidating how specific structural features influence biological activity.

Future Directions and Emerging Research Challenges for 3 Trifluoromethyl Thio Pyrazin 2 1h One

Untapped Synthetic Opportunities and Methodological Advancements for 3-((Trifluoromethyl)thio)pyrazin-2(1H)-one

While general methods for the synthesis of pyrazinone cores and for the introduction of trifluoromethylthio groups exist, dedicated and optimized synthetic routes to this compound are not extensively developed. researchgate.netgoogle.com Current strategies often rely on multi-step sequences that may suffer from limitations in substrate scope, yield, and scalability.

Future synthetic efforts should focus on several key areas:

Late-Stage Functionalization: Developing methods for the direct introduction of the -SCF3 group onto a pre-formed pyrazinone ring would be highly valuable. This approach allows for the rapid generation of analogs from common intermediates, accelerating structure-activity relationship (SAR) studies.

Novel Building Blocks: The design and synthesis of novel reagents and building blocks that already contain the pyrazinone and trifluoromethylthio moieties could streamline the assembly of the target molecule and its derivatives.

Catalytic Methods: Exploring transition-metal-catalyzed cross-coupling reactions could provide more efficient and milder conditions for the synthesis of this compound class. For instance, adapting palladium-catalyzed methods for C-S bond formation could be a fruitful avenue. researchgate.net

Flow Chemistry and Photoredox Catalysis: Modern synthetic technologies like continuous flow processing and photoredox catalysis offer potential advantages in terms of safety, scalability, and access to novel reactivity. These methods could overcome challenges associated with handling reactive trifluoromethylthiolating reagents.

A comparison of potential synthetic approaches is summarized in the table below.

Synthetic StrategyPotential AdvantagesPotential ChallengesKey Research Focus
Linear Synthesis from Acyclic PrecursorsPotentially high yielding for a specific target.Lacks flexibility for analog synthesis; may require harsh conditions.Optimization of reaction conditions for each step.
Late-Stage TrifluoromethylthiolationRapid access to diverse analogs from a common pyrazinone intermediate.Regioselectivity control; availability of suitable reagents.Development of new, selective -SCF3 transfer reagents.
Convergent Synthesis using Novel Building BlocksIncreased efficiency; modular approach.Synthesis of the building blocks themselves can be complex.Design and validation of stable, reactive pyrazinone synthons.
Flow ChemistryImproved safety, scalability, and reaction control.Requires specialized equipment and process optimization.Adapting batch reactions to continuous flow systems.

Exploration of Novel Biological Targets and Pathways for this compound

The pyrazinone scaffold is known to interact with a wide array of biological targets, exhibiting activities such as kinase and protease inhibition, and functioning as signaling molecules in quorum sensing. nih.gov The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. nih.govmdpi.com The trifluoromethylthio group combines potent electron-withdrawing capabilities with high lipophilicity, potentially unlocking interactions with novel biological targets. researchgate.net

Future research should be directed towards a systematic evaluation of the biological activity of this compound. An unbiased, broad-spectrum screening approach could identify initial hit activities. Based on the known pharmacology of related heterocyclic systems, several target classes warrant investigation. nih.govthepharmajournal.com

Potential Target ClassRationale Based on Related ScaffoldsPotential Therapeutic Area
Protein KinasesMany heterocyclic compounds, including pyrazinones, are known kinase inhibitors. nih.govOncology, Inflammatory Diseases
G-Protein Coupled Receptors (GPCRs)The structural features may allow for interaction with various GPCR binding pockets. nih.govMetabolic Disorders, Neuroscience
Microbial Enzymes/SignalingPyrazinones are involved in bacterial quorum sensing. nih.govInfectious Diseases
Tubulin PolymerizationPyrazole (B372694) derivatives have been shown to bind at the colchicine (B1669291) site on tubulin. nih.govOncology
Viral Polymerases/ProteasesFluorinated nucleoside analogs exhibit significant antiviral properties. mdpi.comVirology

Phenotypic screening in various disease models (e.g., cancer cell lines, pathogenic bacteria) followed by target deconvolution studies using chemoproteomics could reveal unexpected mechanisms of action and novel therapeutic opportunities.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the accuracy of predictions. ijettjournal.orgnih.gov For a novel compound like this compound, these computational tools can be particularly impactful.

Key applications include:

Target Prediction and Validation: AI algorithms can analyze the chemical structure of the compound and predict its likely biological targets by comparing it to vast databases of known drug-target interactions. ijirt.org

De Novo Design: Generative AI models can design novel derivatives of the lead compound with optimized properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.gov

Virtual Screening: ML models can screen virtual libraries of millions of compounds to identify other molecules that might share a similar mechanism of action, helping to build a broader chemical series. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the discovery process can significantly reduce the attrition rate of compounds in later developmental stages. mdpi.com

Synthesis Planning: Retrosynthesis AI tools can propose viable and efficient synthetic routes for novel analogs, aiding chemists in the lab. ijirt.org

AI/ML ApplicationSpecific Goal for Pyrazinone ResearchExpected Outcome
Target IdentificationPredict protein binding partners for this compound.A prioritized list of potential biological targets for experimental validation.
Generative ChemistryDesign a virtual library of novel pyrazinone analogs with predicted high affinity for a specific target.New chemical entities with potentially superior properties.
Predictive ModelingForecast the ADMET properties of newly designed analogs.Early deselection of compounds likely to fail due to poor pharmacokinetics or toxicity.
Retrosynthesis AnalysisIdentify optimal synthetic pathways for promising but synthetically challenging analogs.Time and resource savings in chemical synthesis.

Challenges in Translational Research for Compounds Derived from this compound

Translating a promising compound from the laboratory to clinical application is a complex and challenging process. nih.gov For derivatives of this compound, several specific hurdles can be anticipated.

Target Engagement and Biomarkers: A primary challenge is unequivocally demonstrating that the compound engages its intended target in a complex biological system and that this engagement leads to a therapeutic effect. The development of reliable biomarkers will be critical for monitoring the drug's activity in preclinical and clinical studies.

Selectivity and Off-Target Effects: The pyrazinone scaffold and the trifluoromethylthio group could interact with multiple proteins. Ensuring high selectivity for the desired target over other related proteins is crucial to minimize the risk of off-target toxicity.

Pharmacokinetics and Drug Metabolism: The trifluoromethylthio group significantly increases lipophilicity, which can affect solubility, absorption, and distribution. Understanding the metabolic fate of this moiety is essential, as metabolism can lead to inactivation or the formation of reactive intermediates.

Preclinical Model Selection: Identifying animal models that accurately recapitulate the human disease and have a target ortholog that is sensitive to the compound is a significant challenge. Poorly chosen models are a major cause of failure in clinical translation. nih.gov

Overcoming these challenges will require a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and computational biology to build a comprehensive understanding of the compound's behavior in biological systems.

Outlook for the Pyrazinone Class in Future Chemical Biology Innovations, Guided by Research on this compound

Research into this compound can serve as a guidepost for the broader pyrazinone class, pushing the boundaries of its application in chemical biology. The unique electronic and steric properties of the -SCF3 group can be leveraged to create highly specific and potent chemical tools.

Future innovations may include:

Chemical Probes: Derivatives of this compound could be developed into highly selective chemical probes to study the function of specific proteins or pathways. By attaching reporter tags (e.g., fluorophores, biotin), these probes can be used for target identification and validation.

Bioorthogonal Chemistry: The pyrazinone core or the trifluoromethylthio group could potentially be adapted for use in bioorthogonal reactions, enabling the labeling and tracking of molecules in living systems. nih.gov

Fragment-Based Drug Discovery (FBDD): The this compound scaffold could serve as a valuable starting fragment in FBDD campaigns, where its binding to a target can be detected and then elaborated to build a more potent molecule.

Targeted Protein Degradation: The scaffold could be incorporated into Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which are novel therapeutic modalities designed to co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.

By systematically exploring the synthesis, biological activity, and translational challenges of this compound, the scientific community can not only unlock the potential of this specific molecule but also pave the way for a new generation of innovative chemical tools and therapeutics based on the versatile pyrazinone scaffold.

Q & A

Q. What are the most efficient synthetic routes for 3-((Trifluoromethyl)thio)pyrazin-2(1H)-one?

Methodological Answer: The compound can be synthesized via multicomponent Ugi reactions, which offer high bond-forming efficiency and structural diversity. Key steps include:

  • Use of trifluoromethylthiolation reagents (e.g., CF3_3SCl) to introduce the trifluoromethylthio group.
  • Cyclization of pyrazinone precursors under mild conditions to retain functional group integrity.
  • Optimization of reaction time (3–7 days) and solvent polarity (THF or DCM) to maximize yields (≥70%) .
    Alternative routes involve chlorination of pyrazin-2(1H)-one intermediates using thionyl chloride, followed by thiolation with trifluoromethylthiol nucleophiles .

Q. How can the compound’s purity and structural integrity be validated?

Methodological Answer: Characterization requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): 1^{1}H and 13^{13}C NMR to confirm substitution patterns (e.g., trifluoromethylthio at position 3).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (C6_6H4_4F3_3N2_2OS).
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry and hydrogen-bonding interactions in the pyrazinone ring .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in trifluoromethylthiolation?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalytic Systems: Use Cu(I) or Ag(I) catalysts to enhance electrophilic trifluoromethylthiolation efficiency.
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require lower temperatures (0–25°C) to suppress decomposition.
  • Reagent Stoichiometry: A 1.2:1 molar ratio of trifluoromethylthiolating agent to pyrazinone minimizes by-products .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Steps to resolve include:

  • Dose-Response Curves: Establish EC50_{50}/IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
  • Metabolite Profiling: Use LC-MS to identify degradation products (e.g., oxidation of the trifluoromethylthio group) that may confound activity .
  • Kinetic Studies: Compare on-target vs. off-target effects using PDE5 inhibition assays (if applicable) with reference inhibitors .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition Assays: Fluorescence-based PDE5 inhibition assays (IC50_{50} < 100 nM) with Sildenafil as a control .
  • Cellular Uptake Studies: Radiolabeled 18^{18}F analogs (if synthesized) to quantify blood-brain barrier penetration in vitro .
  • Reactive Oxygen Species (ROS) Detection: Fluorogenic probes (e.g., DCFH-DA) to assess oxidative stress modulation in macrophage models .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs?

Methodological Answer:

  • Core Modifications: Replace the pyrazinone ring with triazolopyrazine or pyridopyrazinone cores to enhance metabolic stability .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., Cl, CF3_3) at position 5 to improve target binding affinity.
  • Bioisosteric Replacement: Substitute the trifluoromethylthio group with pentafluorosulfanyl (SF5_5) for enhanced lipophilicity .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to PDE5’s catalytic domain (PDB: 1UDT), focusing on π-π stacking with Phe-820 .
  • Molecular Dynamics (MD): Simulate stability of the trifluoromethylthio group in aqueous environments (AMBER force field, 100 ns trajectories) .
  • Quantum Mechanics (QM): Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic hotspots .

Q. How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Degradation: Incubate in PBS buffers (pH 2.0–7.4) at 37°C for 24–72 hours; monitor via HPLC for hydrolysis of the pyrazinone ring.
  • Light Sensitivity: Expose to UV-Vis light (λ = 254–365 nm) and quantify photodegradation products using LC-MS .
  • Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition temperatures (>180°C for solid-state stability) .

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